molecular formula C20H23F2N3O4S B2611588 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-25-6

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2611588
CAS RN: 897618-25-6
M. Wt: 439.48
InChI Key: FKSLWMBSAUMKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23F2N3O4S and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, which could be relevant to the analysis of similar compounds. This reagent featured a fluorophore for sensitive detection and a tertiary amino function for easy removal after derivatization, demonstrating its potential in sensitive and specific detection in chromatographic analyses.

Flunarizine Synthesis

Research by Shakhmaev et al. (2016) on the synthesis of Flunarizine, a drug belonging to calcium channel blockers, involves the use of similar fluorophenyl and piperazine structures. This could suggest potential pathways or methodologies for synthesizing related compounds.

Dopamine Reuptake Inhibition

M. Haka and M. Kilbourn (1990) described the preparation of a fluorine-18 labeled compound similar in structure, which acted as a dopamine reuptake inhibitor. This highlights the compound's potential in neuroscientific research and imaging.

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives with heterocyclic cores, including piperidine, and evaluated their antibacterial potentials. The findings may provide insights into the antibacterial properties of structurally similar compounds.

Protection of Hydroxyl Groups in Chemistry

Research by Spjut et al. (2010) on the design, synthesis, and evaluation of a group for protecting hydroxyl groups in chemistry could offer insights into the manipulation and application of the compound in various chemical contexts.

Serotonin-selective Reuptake Inhibitors

A study by Dorsey et al. (2004) synthesized new piperazines as potential selective serotonin reuptake inhibitors (SSRIs). This could indicate the compound's possible applications in the development of antidepressant drugs.

Magnetic Resonance Elucidation

Paventi et al. (1996) used similar compounds for structural analysis in polymer science, utilizing various spectroscopic techniques, which could be relevant for materials science research involving similar compounds.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c21-16-5-7-17(8-6-16)29-15-20(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSLWMBSAUMKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.